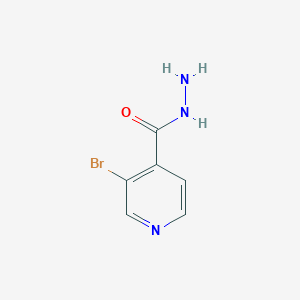
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with an imidazole derivative under specific conditions. One common method involves the use of glacial acetic acid as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-3-8(4-11(5-10)17-2)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
XAWDZLNHNGQXSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=C(N2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


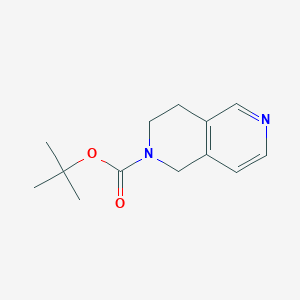

![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
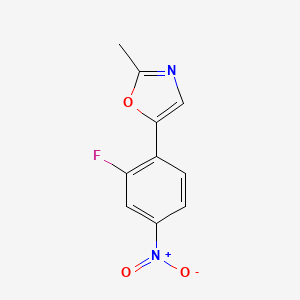
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
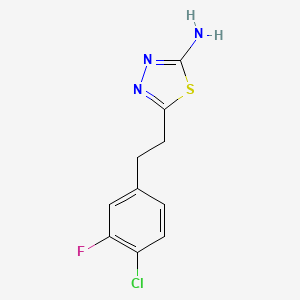
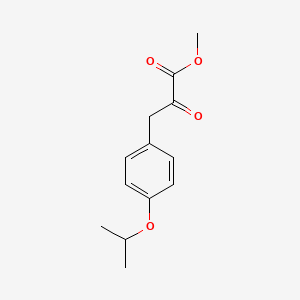

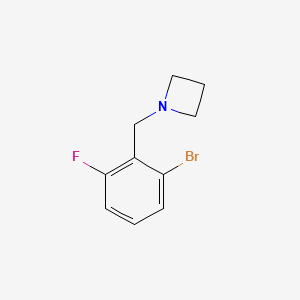
![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
